molecular formula C17H20N6O3S B11181023 N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11181023
M. Wt: 388.4 g/mol
InChI Key: AQEZWMPLWNAHIN-UHFFFAOYSA-N
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Description

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C14H15N3O3S and a molecular weight of 305.358 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a triazine ring, and a sulfamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with formaldehyde and ammonium acetate to form the triazine ring. Finally, the acetamide group is introduced through acetylation .

Chemical Reactions Analysis

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .

Comparison with Similar Compounds

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-[[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N6O3S/c1-13(24)21-14-5-7-16(8-6-14)27(25,26)22-17-19-11-23(12-20-17)10-15-4-2-3-9-18-15/h2-9H,10-12H2,1H3,(H,21,24)(H2,19,20,22)

InChI Key

AQEZWMPLWNAHIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=N3

Origin of Product

United States

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